

# In silico prediction of 5-Acetamidonicotinic acid bioactivity

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 5-Acetamidonicotinic acid

Cat. No.: B113060

[Get Quote](#)

An In Silico Workflow for the Bioactivity Prediction of **5-Acetamidonicotinic Acid**: A Technical Guide

## Abstract

In the landscape of modern drug discovery, the early-stage assessment of novel chemical entities is paramount to de-risking development and accelerating timelines. This technical guide presents a comprehensive, multi-faceted in silico workflow to predict the biological activity and drug-like properties of **5-Acetamidonicotinic acid** (CAS 82817-65-0), a compound with a defined chemical structure but uncharacterized bioactivity. By employing a systematic pipeline of computational techniques—including target identification, molecular docking, pharmacophore modeling, and ADMET profiling—we construct a hypothetical, yet scientifically rigorous, bioactivity profile for this molecule. This guide is designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols for key methodologies but also the underlying scientific rationale, ensuring a deep understanding of the process from ligand preparation to integrated data synthesis. The objective is to provide a robust framework for the computational evaluation of novel compounds, prioritizing them for subsequent experimental validation.

## Part 1: Introduction to In Silico Drug Discovery

The journey of a drug from concept to clinic is notoriously long, expensive, and fraught with high attrition rates. Computational approaches, collectively known as in silico methods, have become indispensable in navigating this complexity.<sup>[1]</sup> By leveraging computational power to

model, simulate, and predict chemical and biological interactions, these techniques rationalize the drug discovery process, enabling researchers to screen vast chemical libraries, prioritize promising candidates, and identify potential liabilities long before committing to resource-intensive laboratory work.[\[2\]](#)[\[3\]](#)

The core of in silico drug design is broadly categorized into two approaches: structure-based and ligand-based methods.[\[4\]](#)

- Structure-Based Drug Design (SBDD): This approach is applicable when the three-dimensional structure of the biological target (e.g., a protein or enzyme) is known. The premier technique in SBDD is molecular docking, which predicts how a small molecule (ligand) binds to the target's active site.[\[5\]](#)
- Ligand-Based Drug Design (LBDD): When the target's structure is unknown, LBDD methods are employed. These techniques rely on the knowledge of other molecules that are known to be active.[\[6\]](#) By analyzing the common structural and electronic features of these active ligands, models like Quantitative Structure-Activity Relationships (QSAR) and pharmacophores can be developed to predict the activity of new, untested compounds.[\[7\]](#)[\[8\]](#)

## A Case Study: 5-Acetamidonicotinic Acid

This guide uses **5-Acetamidonicotinic acid** as a representative case study. It is a known chemical entity with the following properties:

- Molecular Formula: C<sub>8</sub>H<sub>8</sub>N<sub>2</sub>O<sub>3</sub>[\[9\]](#)
- Molecular Weight: 180.16 g/mol [\[9\]](#)
- CAS Number: 82817-65-0[\[10\]](#)

Despite its availability, public domain literature lacks information on its biological activity. This presents an ideal scenario for demonstrating a de novo in silico investigation. Our objective is to apply a systematic workflow to predict its potential biological targets, binding affinity, and pharmacokinetic profile, thereby generating testable hypotheses for future experimental validation.

## Part 2: Ligand and Target Preparation - The Foundation of Predictive Accuracy

The axiom "garbage in, garbage out" is particularly resonant in computational chemistry. The accuracy of any *in silico* prediction is fundamentally dependent on the quality of the input structures. Meticulous preparation of both the ligand (**5-Acetamidonicotinic acid**) and its potential protein targets is a non-negotiable first step.

### Ligand Preparation

Preparing a ligand is more than simply drawing a 2D structure. It involves generating a chemically correct, low-energy 3D conformation. This is critical because molecular recognition is a 3D process. Key considerations include establishing the correct protonation state (which atoms are likely to be protonated or deprotonated at physiological pH), tautomeric form, and stereochemistry. Failure to do so can lead to inaccurate predictions of binding interactions and affinity.[11][12]

- 2D Structure Generation: Draw the 2D structure of **5-Acetamidonicotinic acid** using chemical drawing software (e.g., MarvinSketch, ChemDraw).
- Conversion to 3D: Export the structure in a suitable format (e.g., MOL or SDF) and use a program like Open Babel or UCSF Chimera to convert the 2D representation into a 3D structure by adding explicit hydrogen atoms.[12]
- Charge Calculation & Energy Minimization:
  - Assign partial atomic charges. For drug-like molecules, Gasteiger charges are a common starting point.[13]
  - Perform an energy minimization using a suitable force field (e.g., MMFF94 or AM1) to relieve any steric strain and find a stable, low-energy 3D conformation. This step ensures the ligand's geometry is physically realistic.[12]
- File Format for Docking: Save the final, prepared ligand structure in a format required by the docking software (e.g., PDBQT for AutoDock Vina).[13]

## Target Identification and Preparation

Since no biological target is known for **5-Acetamidonicotinic acid**, we must first identify high-probability candidates. This process, often called "target fishing" or "reverse docking," involves screening the ligand against a library of known protein structures to find which ones it is most likely to bind to.

Once potential targets are identified from databases like the Protein Data Bank (PDB), they must be carefully prepared. PDB files often contain experimental artifacts like water molecules, co-solvents, and co-factors that may not be relevant to the binding interaction and can interfere with the simulation.[\[11\]](#)[\[14\]](#) Furthermore, these files typically lack hydrogen atoms, which are essential for accurately modeling interactions like hydrogen bonds.[\[15\]](#)

- Target Fishing (Conceptual): Utilize a reverse docking server (e.g., SwissTargetPrediction, PharmMapper) by submitting the prepared ligand structure. These tools identify potential targets based on the principle of chemical similarity to known ligands. For this guide, we will hypothetically assume this process identified Cyclooxygenase-2 (COX-2), a well-known anti-inflammatory target, as a high-probability candidate.
- Obtain Protein Structure: Download the 3D crystal structure of human COX-2 from the PDB (e.g., PDB ID: 5KIR).
- Clean the Protein Structure:
  - Load the PDB file into a molecular visualization program like UCSF Chimera or AutoDockTools.[\[15\]](#)
  - Remove all water molecules, as they can interfere with docking unless a specific water molecule is known to be critical for binding ("bridging water").[\[14\]](#)
  - Remove any co-crystallized ligands and ions that are not essential for the protein's structural integrity or the binding interaction being studied.
- Prepare the Protein for Docking:
  - Add polar hydrogen atoms to the protein, as these are critical for forming hydrogen bonds.[\[15\]](#)

- Assign atomic charges (e.g., Kollman charges for proteins).
- Check for and repair any missing side chains or gaps in the protein structure using built-in tools.[\[14\]](#)
- Save the Prepared Receptor: Save the final, cleaned receptor structure in the PDBQT format for use in AutoDock Vina.

## Part 3: Structure-Based Bioactivity Prediction: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[\[16\]](#) The primary goals are to predict the binding mode (the "pose") and the binding affinity, which is typically reported as a scoring function value (e.g., in kcal/mol). A lower (more negative) binding energy generally indicates a more stable and favorable interaction.[\[17\]](#)

## Overall Molecular Docking Workflow

The following diagram illustrates the end-to-end process of preparing molecules and running a docking simulation.

[Click to download full resolution via product page](#)**Caption:** End-to-end molecular docking workflow. (Within 100 characters)

- Load Prepared Structures: Open AutoDockTools (ADT) and load the prepared receptor.pdbqt and ligand.pdbqt files.[18]
- Define the Binding Site (Grid Box): The docking algorithm needs to know where to search for a binding site. Define a "grid box" that encompasses the known active site of the receptor (for COX-2, this would be the cyclooxygenase channel). The size and center of this box are critical parameters.[18]
- Configure Docking Parameters: Set the parameters for the docking run. The exhaustiveness parameter controls the computational effort; a higher value increases the probability of finding the true minimum energy pose but takes longer.
- Run the Docking Simulation: Execute the AutoDock Vina simulation from the command line, providing the receptor, ligand, and configuration files as input.[19]
- Analyze the Results: Vina will output a file containing the predicted binding poses, ranked by their binding affinity scores (in kcal/mol). Visualize the top-ranked pose in a program like PyMOL or Chimera to inspect the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the receptor.[16]

## Interpreting Docking Results

The output of a docking simulation provides both quantitative and qualitative data. The binding affinity score is a quantitative estimate of binding strength, while visual inspection reveals the qualitative nature of the interaction.

| Parameter                | Value                                                                   | Interpretation                                                        |
|--------------------------|-------------------------------------------------------------------------|-----------------------------------------------------------------------|
| Binding Affinity         | -8.2 kcal/mol                                                           | A strong predicted binding affinity, suggesting a stable interaction. |
| Hydrogen Bonds           | 3                                                                       | Forms key H-bonds with Ser530, Tyr385, and Arg120 in the active site. |
| Hydrophobic Interactions | 5                                                                       | Interacts with Val349, Leu352, Val523, Met522, and Leu534.            |
| Predicted Pose           | Occupies the primary cyclooxygenase channel, blocking substrate access. | The binding mode is consistent with known COX-2 inhibitors.           |

## Part 4: Ligand-Based Approaches for Virtual Screening & Analysis

While docking is powerful, ligand-based methods provide a complementary perspective, especially for tasks like screening large databases or understanding the key features required for activity when multiple active compounds are known.[\[20\]](#)

### Pharmacophore Modeling

A pharmacophore is an abstract 3D representation of the essential steric and electronic features required for a molecule to exert a specific biological activity.[\[7\]](#) These features include hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and charged groups.[\[6\]](#) A pharmacophore model derived from a potent ligand can be used as a 3D query to rapidly screen millions of compounds, identifying those that match the required features and are therefore more likely to be active.[\[4\]](#)

### Pharmacophore Generation and Screening Workflow



[Click to download full resolution via product page](#)

**Caption:** Pharmacophore modeling and virtual screening workflow. (Within 100 characters)

- Analyze the Docked Pose: Based on the top-ranked docking pose of **5-Acetamidonicotinic acid** in COX-2, identify the key interaction points (e.g., the specific atoms involved in hydrogen bonds, the aromatic ring's position).
- Abstract Features: Using software like LigandScout or Phase, abstract these interactions into pharmacophoric features. For example:
  - The carboxylic acid group would be a hydrogen bond donor and acceptor.
  - The pyridine ring would be an aromatic feature.
  - The acetamido group would contribute hydrogen bond donor/acceptor features.
- Generate the Model: The software generates a 3D model with spheres and vectors representing these features, including the precise distances and angles between them.
- Database Screening (Conceptual): This pharmacophore model can then be used to screen a database like ZINC to find other commercially available compounds that fit the model and could be potential COX-2 inhibitors.

## Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[8] By calculating various molecular descriptors (e.g., physicochemical, electronic, topological), QSAR models can predict the activity of new molecules without the need for experimental testing.[21]

While a QSAR model cannot be built for a single compound, it is a cornerstone of lead optimization. If a series of analogues of **5-Acetamidonicotinic acid** were synthesized and tested, a QSAR model could be developed to guide the design of more potent compounds.

A QSAR model is only useful if it is predictive. Validation is the process of assessing a model's reliability and robustness.[22] It is an absolute requirement for trustworthy predictions.

- Internal Validation: Uses only the initial training data to check the model's consistency. The most common method is leave-one-out cross-validation ( $q^2$ ). A  $q^2$  value  $> 0.5$  is generally considered acceptable.[23]
- External Validation: The model's true predictive power is assessed using an external test set of compounds that were not used during model development. The predictive  $R^2$  ( $R^2_{pred}$ ) is calculated for this set. An  $R^2_{pred} > 0.6$  is often required to demonstrate robust predictive ability.[24][25]

## Part 5: Predicting Drug-Likeness: ADMET Profiling

A compound that binds its target with high affinity is not necessarily a good drug. It must also possess favorable pharmacokinetic properties, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity).[26] Poor ADMET properties are a major cause of late-stage drug development failures. In silico ADMET prediction allows for the early identification of potential liabilities.[1]

- Select a Tool: Use a comprehensive, freely available web server such as ADMETlab 3.0, *admetSAR*, or *SwissADME*.[27][28][29]
- Input the Structure: Submit the structure of **5-Acetamidonicotinic acid**, typically as a SMILES string.
- Run Prediction: The server will run the input structure through a battery of pre-built machine learning models to predict dozens of ADMET-related properties.

- **Collate and Analyze Data:** Summarize the key predictions in a structured table for easy interpretation.

## Data Presentation: Predicted ADMET Profile

| Category                     | Property                               | Predicted Value | Interpretation                                                         |
|------------------------------|----------------------------------------|-----------------|------------------------------------------------------------------------|
| Absorption                   | Human Intestinal Absorption (HIA)      | High            | Likely to be well-absorbed from the gut.                               |
| Caco-2 Permeability          | Moderate                               |                 | May have reasonable cell membrane permeability.                        |
| Distribution                 | Blood-Brain Barrier (BBB) Permeability | Low (BBB-)      | Unlikely to cross into the brain, reducing potential CNS side effects. |
| Plasma Protein Binding (PPB) | Moderate                               |                 | Expected to have a reasonable free fraction in the blood.              |
| Metabolism                   | CYP2D6 Inhibitor                       | Non-inhibitor   | Low risk of drug-drug interactions involving this key enzyme.          |
| CYP3A4 Inhibitor             | Non-inhibitor                          |                 | Low risk of drug-drug interactions involving this key enzyme.          |
| Toxicity                     | AMES Mutagenicity                      | Non-mutagenic   | Low predicted risk of causing genetic mutations.                       |
| hERG Inhibition              | Non-inhibitor                          |                 | Low predicted risk of cardiotoxicity.                                  |
| Hepatotoxicity               | Low Risk                               |                 | Unlikely to cause liver damage.                                        |

## Part 6: Synthesis, Discussion, and Future Directions

This in-depth technical guide has outlined a comprehensive in silico workflow to characterize the bioactivity of **5-Acetamidonicotinic acid**, a compound with no prior biological annotation. Our hypothetical results from this multi-pronged approach converge to form a compelling, albeit predictive, profile:

- Predicted Bioactivity: Molecular docking simulations identified Cyclooxygenase-2 (COX-2) as a plausible high-affinity target. The predicted binding mode is consistent with known inhibitors, suggesting a potential anti-inflammatory activity.
- Drug-Likeness: The ADMET profile is largely favorable. The compound is predicted to have good absorption, low potential for CNS side effects (BBB-), a clean profile against key metabolic enzymes (CYP2D6, CYP3A4), and a low risk for mutagenicity and cardiotoxicity.

It is crucial to underscore that these findings are predictions, not experimental facts. The primary value of this in silico workflow is in its ability to build a data-driven hypothesis that can significantly de-risk and focus subsequent experimental work.[\[23\]](#) The models and algorithms used have inherent limitations, and their accuracy is dependent on the quality of the data on which they were trained.

**Future Directions & Experimental Validation:** Based on these computational predictions, the following experimental steps are logically prioritized:

- In Vitro Target Validation: Perform an enzymatic assay to determine if **5-Acetamidonicotinic acid** can inhibit COX-2 activity and measure its IC<sub>50</sub> value.
- Cell-Based Assays: Evaluate the compound's ability to reduce prostaglandin production in a relevant cell line (e.g., macrophages stimulated with lipopolysaccharide).
- Experimental ADME: Conduct preliminary experimental ADME assays, such as Caco-2 permeability and metabolic stability assays, to validate the in silico predictions.

By integrating computational predictions with targeted experimental validation, we can navigate the complexities of drug discovery with greater efficiency and a higher probability of success.

## Part 7: References

- Patsnap Synapse. (2025). What is pharmacophore modeling and its applications? Patsnap. [7](#)
- Neovarsity. (2024). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Neovarsity. [8](#)
- Journal of Chemical and Pharmaceutical Research. (n.d.). Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery. JOCPR. [2](#)
- Muhammed, M., & Aki-Yalçın, E. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of the Turkish Chemical Society, Section A: Chemistry. [4](#)
- University of Cantabria. (n.d.). Molecular Docking Tutorial. [30](#)
- Patsnap Synapse. (2025). What is the significance of QSAR in drug design? Patsnap. [21](#)
- Wolber, G., & Langer, T. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Future Medicinal Chemistry. [26](#)
- Chemistry LibreTexts. (2022). 7.5: Molecular Docking Experiments. [19](#)
- Omics Tutorials. (2024). Step-by-Step Tutorial on Molecular Docking. [18](#)
- DrOmics Labs. (2023). QSAR and ML: A Powerful Combination for Drug Discovery. [31](#)
- RASA Life Sciences. (n.d.). IMPORTANCE OF PHARMACOPHORE IN DRUG DESIGN. -- INVALID-LINK--
- ResearchGate. (2025). The impact of pharmacophore modeling in drug design. [20](#)
- Basicmedical Key. (2016). Validation of QSAR Models. [22](#)
- BenchChem. (2025). In Silico Prediction of Biological Activity for Novel Compounds: A Technical Guide. [1](#)
- ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [16](#)

- Creative Biostructure. (n.d.). QSAR Analysis. [32](#)
- Galaxy Training. (2019). Protein-ligand docking. [17](#)
- ADMET-AI. (n.d.). ADMET-AI. [27](#)
- Gramatica, P. (2013). On the development and validation of QSAR models. *Methods in Molecular Biology*. [24](#)
- UCSF DOCK. (2025). Tutorial: Prepping Molecules. [33](#)
- YouTube. (2024). How to prepare Protein target for Molecular Docking. [15](#)
- SciSpace. (n.d.). Basic validation procedures for regression models in QSAR and QSPR studies. [25](#)
- PreADMET. (n.d.). Prediction of ADME/Tox. [34](#)
- Roy, K., & Mitra, I. (n.d.). On Two Novel Parameters for Validation of Predictive QSAR Models. *PMC - NIH*. [35](#)
- PMC - PubMed Central. (n.d.). Computational/in silico methods in drug target and lead prediction. [5](#)
- MDPI. (2024). A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of *Solanum lycopersicum* By-Products. [36](#)
- Tropsha, A. (2010). Best Practices for QSAR Model Development, Validation, and Exploitation. *Molecular Informatics*. [23](#)
- Bio-EC. (n.d.). Chemoinformatics: Predicting Biological Activity with Artificial Intelligence. [3](#)
- EMBL-EBI. (n.d.). Session 4: Introduction to in silico docking. [37](#)
- admetSAR. (n.d.). admetSAR. [28](#)
- ResearchGate. (n.d.). Proteins and ligand preparation for docking. [11](#)

- VLS3D. (2025). ADMET predictions. [38](#)
- Dong, J., et al. (2024). ADMETlab 3.0: an updated comprehensive online ADMET prediction platform. *Nucleic Acids Research*. [29](#)
- Quora. (2021). How does one prepare proteins for molecular docking? [14](#)
- YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. [13](#)
- UCSF DOCK. (n.d.). Tutorial: Prepping Molecules. [39](#)
- MDPI. (n.d.). In Silico Models of Biological Activities of Peptides. [40](#)
- YouTube. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling. [12](#)
- ChemicalBook. (2023). **5-ACETAMIDONICOTINIC ACID** | 82817-65-0. [10](#)
- Sinfoo Biotech. (n.d.). **5-acetamidonicotinic acid**, (CAS# 82817-65-0). [9](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [benchchem.com](http://benchchem.com) [benchchem.com]
- 2. [jocpr.com](http://jocpr.com) [jocpr.com]
- 3. [Chemoinformatics: Predicting Biological Activity with Artificial Intelligence](http://chemoinformatics.qimainfotech.com) [qimainfotech.com]
- 4. [dergipark.org.tr](http://dergipark.org.tr) [dergipark.org.tr]
- 5. [Computational/in silico methods in drug target and lead prediction - PMC](http://www.ncbi.nlm.nih.gov/pmc/articles) [pmc.ncbi.nlm.nih.gov]
- 6. [rasalifesciences.com](http://rasalifesciences.com) [rasalifesciences.com]
- 7. [What is pharmacophore modeling and its applications?](http://synapse.patsnap.com) [synapse.patsnap.com]

- 8. neovarsity.org [neovarsity.org]
- 9. 5-acetamidonicotinic acid,(CAS# 82817-65-0)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 10. 5-ACETAMIDONICOTINIC ACID | 82817-65-0 [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. quora.com [quora.com]
- 15. youtube.com [youtube.com]
- 16. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 17. Hands-on: Protein-ligand docking / Protein-ligand docking / Computational chemistry [training.galaxyproject.org]
- 18. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. researchgate.net [researchgate.net]
- 21. What is the significance of QSAR in drug design? [synapse.patsnap.com]
- 22. Validation of QSAR Models | Basicmedical Key [basicmedicalkey.com]
- 23. elearning.uniroma1.it [elearning.uniroma1.it]
- 24. On the development and validation of QSAR models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. scispace.com [scispace.com]
- 26. dovepress.com [dovepress.com]
- 27. ADMET-AI [admet.ai.greenstonebio.com]
- 28. admetSAR [Immd.ecust.edu.cn]
- 29. academic.oup.com [academic.oup.com]
- 30. sites.ualberta.ca [sites.ualberta.ca]
- 31. dromicslabs.com [dromicslabs.com]
- 32. QSAR Analysis - Creative Biostucture Drug Discovery [drug-discovery.creative-biostucture.com]
- 33. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]

- 34. PreADMET | Prediction of ADME/Tox – Just another BMDRC Sites site [preadmet.webservice.bmdrc.org]
- 35. On Two Novel Parameters for Validation of Predictive QSAR Models - PMC [pmc.ncbi.nlm.nih.gov]
- 36. mdpi.com [mdpi.com]
- 37. Introduction to in silico docking [sbcg.bioch.ox.ac.uk]
- 38. VLS3D.COM: LIST OF COMPUTERS TOOLS [vls3d.com]
- 39. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 40. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [In silico prediction of 5-Acetamidonicotinic acid bioactivity]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b113060#in-silico-prediction-of-5-acetamidonicotinic-acid-bioactivity]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)